![molecular formula C15H18N4O3S B213900 N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, commonly known as ASP-2151, is a novel antiviral drug that has been developed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This compound belongs to the class of drugs known as helicase-primase inhibitors, which target the helicase-primase complex involved in viral DNA replication.
作用機序
The helicase-primase complex is a key enzyme involved in the replication of herpesvirus DNA. This complex consists of two subunits, namely the helicase and primase, which work together to unwind and synthesize new DNA strands. ASP-2151 targets the helicase subunit of this complex, thereby inhibiting the unwinding of DNA and preventing the synthesis of new viral DNA strands.
Biochemical and Physiological Effects:
ASP-2151 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown no significant toxicity or adverse effects. Furthermore, ASP-2151 has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of herpesvirus infections of the central nervous system.
実験室実験の利点と制限
One of the main advantages of ASP-2151 is its broad-spectrum antiviral activity against herpesviruses, making it a potential candidate for the development of new antiviral therapies. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.
将来の方向性
There are several potential future directions for the research on ASP-2151. One possible direction is the development of combination therapies that target multiple stages of the herpesvirus replication cycle. Another direction is the investigation of the potential use of ASP-2151 for the treatment of other viral infections, such as hepatitis B and C. Additionally, further studies are needed to determine the clinical efficacy and safety of this compound in humans.
合成法
The synthesis of ASP-2151 involves a multistep process that starts with the reaction of 4-aminobenzenesulfonamide with 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid to yield the corresponding amide. This amide is then subjected to a cyclization reaction with the help of trifluoroacetic acid to obtain ASP-2151 in its final form. The overall yield of this process is around 10%.
科学的研究の応用
ASP-2151 has been extensively studied for its antiviral activity against N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide and VZV infections. In vitro studies have shown that this compound is highly effective in inhibiting the replication of these viruses by targeting the helicase-primase complex. Furthermore, ASP-2151 has been shown to have a broad-spectrum antiviral activity against other herpesviruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV).
特性
製品名 |
N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
分子式 |
C15H18N4O3S |
分子量 |
334.4 g/mol |
IUPAC名 |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N4O3S/c1-3-19-11(2)12(10-17-19)4-9-15(20)18-13-5-7-14(8-6-13)23(16,21)22/h4-10H,3H2,1-2H3,(H,18,20)(H2,16,21,22)/b9-4+ |
InChIキー |
QPJDRIAAHZIDAO-RUDMXATFSA-N |
異性体SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
正規SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
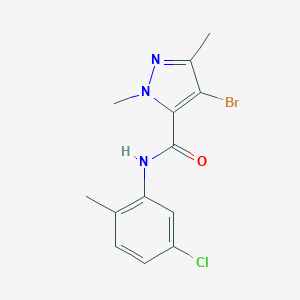
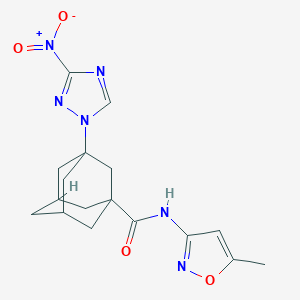
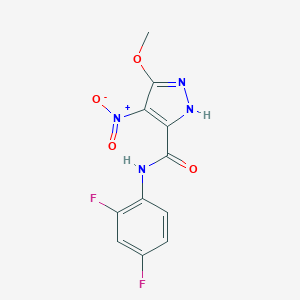
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
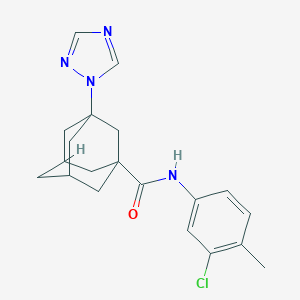
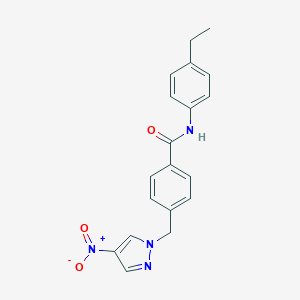
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
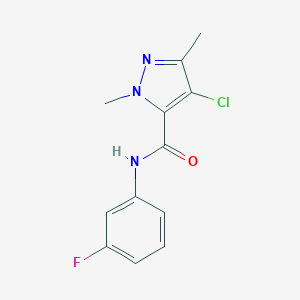
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)